molecular formula C22H18FN7O3 B1667225 1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo(2,3-C)pyridin-3-yl)- CAS No. 619331-12-3

1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo(2,3-C)pyridin-3-yl)-

Cat. No. B1667225
M. Wt: 447.4 g/mol
InChI Key: FCBQJNCAKZSIAH-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-585248 is a highly potent HIV-1 attachment inhibitor with 4-fluoro-6-azaindole core heterocycles that target the viral envelope protein gp120. BMS-585248 exhibited much improved in vitro potency and pharmacokinetic properties than the previous clinical candidate BMS-488043.

Scientific Research Applications

HIV-1 Attachment Inhibitors

1,2-Ethanedione derivatives have been identified as potent inhibitors of HIV-1 attachment. Specifically, these compounds target the viral envelope protein gp120, crucial in the early stage of viral entry into host cells. For instance, the compound BMS-585248 showed improved in vitro potency and pharmacokinetic properties over previous clinical candidates, making it a focus for human clinical studies (Regueiro-Ren et al., 2013). Another derivative, BMS-663749, demonstrated potential in delivering the parent drug effectively upon oral administration, emphasizing its role in HIV-1 attachment inhibition (Kadow et al., 2012).

Anti-HIV Activity of Pyrazole Derivatives

The pyrazole moiety in 1,2-Ethanedione derivatives has shown significant anti-HIV activity, either as a core heterocycle or when linked with other heterocycles. A comprehensive review summarized the therapeutic potential of pyrazole-containing compounds in anti-HIV applications, highlighting their potent activity against the virus (Kumar et al., 2022).

Imaging Applications

The compound has potential applications in imaging, particularly for targeting dopamine D4 receptors. One study detailed the synthesis of a related derivative, utilizing electrophilic fluorination and achieving high specific radioactivity. This indicates the compound's relevance in medical imaging and diagnostic procedures (Eskola et al., 2002).

Cytotoxic and Pharmacokinetic Studies

Derivatives of 1,2-Ethanedione have been studied for their cytotoxic properties and interaction with biological molecules like human serum albumin. This interaction is crucial for understanding the pharmacokinetic nature of the compound and its potential for further biological applications (Govindhan et al., 2017).

properties

CAS RN

619331-12-3

Product Name

1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo(2,3-C)pyridin-3-yl)-

Molecular Formula

C22H18FN7O3

Molecular Weight

447.4 g/mol

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione

InChI

InChI=1S/C22H18FN7O3/c23-16-13-25-20(30-7-6-26-27-30)18-17(16)15(12-24-18)19(31)22(33)29-10-8-28(9-11-29)21(32)14-4-2-1-3-5-14/h1-7,12-13,24H,8-11H2

InChI Key

FCBQJNCAKZSIAH-NDEPHWFRSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=CN=N5)F

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=CN=N5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(4-benzoyl-piperazin-1-yl)-2-(4-fluoro-7-(1,2,3)triazol-1-yl-1H-pyrrolo(2,3-c)pyridin-3-yl)-ethane-1,2-dione
BMS-585248

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo(2,3-C)pyridin-3-yl)-
Reactant of Route 2
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1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo(2,3-C)pyridin-3-yl)-
Reactant of Route 3
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1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo(2,3-C)pyridin-3-yl)-
Reactant of Route 4
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1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo(2,3-C)pyridin-3-yl)-
Reactant of Route 5
Reactant of Route 5
1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo(2,3-C)pyridin-3-yl)-
Reactant of Route 6
1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo(2,3-C)pyridin-3-yl)-

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